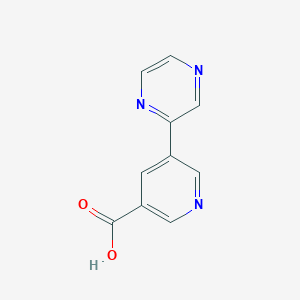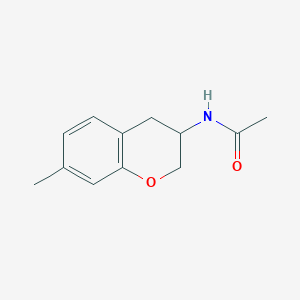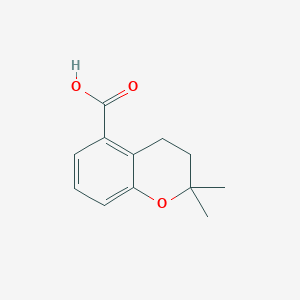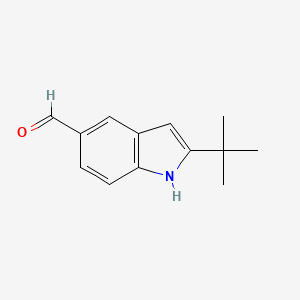![molecular formula C8H8F3N3 B11895701 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260816-21-4](/img/structure/B11895701.png)
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both a pyridine and a pyrazine ring fused together. The trifluoromethyl group attached to the seventh position of the pyrazine ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in the presence of ethanol. The reaction mixture is heated to 58°C, and the pH is adjusted to 6 using sodium hydroxide. The resulting product is then treated with trifluoroacetic anhydride and chlorobenzene, followed by refluxing with methanesulfonic acid .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize by-products. The final product is purified through crystallization and filtration techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Applications De Recherche Scientifique
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific trifluoromethyl substitution and the fused pyridine-pyrazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1260816-21-4 |
|---|---|
Formule moléculaire |
C8H8F3N3 |
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h3-4,12H,1-2H2,(H,13,14) |
Clé InChI |
CBVYACFZKQZJGI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(N1)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)




![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)



